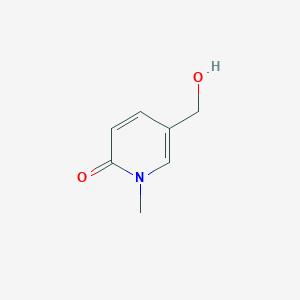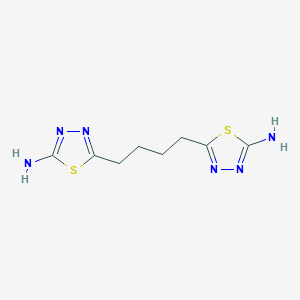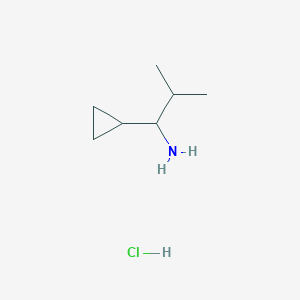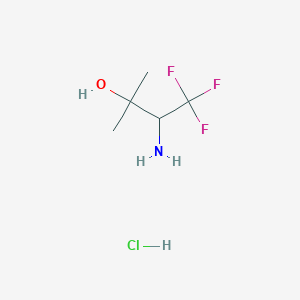![molecular formula C14H18N2O3 B1525830 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid CAS No. 1183884-90-3](/img/structure/B1525830.png)
4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid
Vue d'ensemble
Description
4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Kinetic Studies and Chemical Imidization
Research has delved into the kinetics of chemical reactions involving similar cyclohexane structures. For instance, Koton et al. (1982) investigated the cyclization of poly(4,4′-oxydiphenylene) pyromellitamido acid in solid phase, proposing a mechanism for the chemical imidization based on kinetic data, which might be relevant to understand the reactivity of similar compounds including the target chemical M. Koton et al., 1982.
Structural and Supramolecular Chemistry
Lian-Jie Li et al. (2012) explored the construction of entangled frameworks with bi- and tri-metallic cores using multi-carboxylate acids and pyridine derivatives, showing how pH variations can influence the assembly of complex structures. This research underscores the potential of pyridine-containing cyclohexane derivatives in designing new materials Lian-Jie Li et al., 2012.
Catalysis and Synthesis
In the realm of catalysis and organic synthesis, Sano et al. (2006) discussed the catalytic esterification of cyclohexylideneacetic acids, highlighting the utility of pyridine derivatives in facilitating complex organic transformations S. Sano et al., 2006. Additionally, Marwa T. Mhmood and Muneera Y. Roof (2022) utilized pyridine-4-carboxaldehyde in the synthesis of new Indazolone and Carbohydrazide derivatives from azachalcones, emphasizing the role of pyridine-based reagents in synthesizing bioactive compounds Marwa T. Mhmood & Muneera Y. Roof, 2022.
Environmental and Responsive Materials
Research by Gong et al. (2011) into environmentally responsive anion-induced pseudorotaxanes showcases the application of pyridine derivatives in forming complex structures that respond to external stimuli such as pH and temperature, demonstrating the versatility of pyridine-containing compounds in smart material design H. Gong et al., 2011.
Propriétés
IUPAC Name |
4-[(2-pyridin-4-ylacetyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(9-10-5-7-15-8-6-10)16-12-3-1-11(2-4-12)14(18)19/h5-8,11-12H,1-4,9H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBGVSZLXMXIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE](/img/structure/B1525748.png)

![tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1525753.png)


![tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1525757.png)

![3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B1525761.png)






